molecular formula C6H3ClFNO2 B1584535 1-Chloro-2-fluoro-3-nitrobenzene CAS No. 2106-49-2

1-Chloro-2-fluoro-3-nitrobenzene

Cat. No.: B1584535
CAS No.: 2106-49-2
M. Wt: 175.54 g/mol
InChI Key: RBAHXNSORRGCQA-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-nitrobenzene (CAS: 2106-49-2) is a halogenated nitrobenzene derivative with the molecular formula C₆H₃ClFNO₂ and an average molecular weight of 175.54 g/mol . The compound features a benzene ring substituted with chlorine at position 1, fluorine at position 2, and a nitro group at position 2. Its monoisotopic mass is 174.9836 g/mol, and it is characterized by high purity (97%) in commercial sources, primarily serving as an intermediate in pharmaceuticals and agrochemicals .

Synthetically, it is prepared via nucleophilic aromatic substitution (NAS) of fluoride in precursors like 4-bromo-1-fluoro-2-nitrobenzene, followed by nitro group reduction . Its utility in cross-coupling reactions (e.g., Pd-catalyzed couplings) and as a precursor for anticancer agents (e.g., dermacozine-1-carboxamides) underscores its importance in medicinal chemistry .

Preparation Methods

Fluorination of Chloronitrobenzene Derivatives Using Potassium Fluoride

The most established method for preparing 1-chloro-2-fluoro-3-nitrobenzene involves the nucleophilic aromatic substitution of chlorine by fluorine on a chloronitrobenzene precursor, typically 2,3-dichloronitrobenzene. Potassium fluoride (KF) is the fluorinating agent of choice due to its effectiveness and availability.

Reaction Overview:

  • Starting Material: 2,3-Dichloronitrobenzene
  • Fluorinating Agent: Potassium fluoride (KF)
  • Reaction Type: Nucleophilic aromatic substitution (Cl → F)
  • Conditions: Elevated temperature (around 200–220 °C), often in the presence of phase-transfer catalysts or salts to enhance reactivity
  • Reaction Time: Typically 1 to 10 hours depending on conditions
  • Yield: Variable, often moderate to good (up to ~85% reported in similar fluoronitrobenzene syntheses)

Key Findings:

  • The reaction proceeds via displacement of one chlorine atom by fluoride ion, selectively yielding this compound.
  • The presence of catalysts such as tetramethylammonium chloride or tetraphenylphosphonium chloride can improve fluorination efficiency.
  • Reaction temperatures around 210–220 °C are common to achieve acceptable conversion rates.
  • Reaction monitoring by sampling and chromatographic analysis is essential to optimize yield and minimize by-products.

Example from Patent Data:

  • A reaction mixture containing 1,3-dichloro-2-fluorobenzene (analogous precursor) with KF and tetraphenylphosphonium chloride was heated at 220 °C for 10 hours, achieving approximately 51% conversion of starting material.
  • Another patent describes heating chloronitrobenzene with KF and a pyridinium chloride salt at 210–215 °C for 1–6 hours, yielding fluoronitrobenzene compounds with yields exceeding 85%.

Catalytic and Phase-Transfer Assisted Fluorination

To enhance the fluorination process, phase-transfer catalysts such as N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride are employed. These catalysts facilitate the transfer of fluoride ions into the organic phase, increasing reaction rates and yields.

Process Details:

  • The catalyst is prepared by reacting dimethylaminopyridine with 2-ethylhexylmethane sulfonate, followed by reflux in toluene.
  • The catalyst is added in small amounts (e.g., 0.6 g per 50 g chloronitrobenzene) to the reaction mixture.
  • The reaction temperature is maintained at approximately 210–215 °C with stirring.
  • Product recovery is achieved by distillation under reduced pressure, yielding high-purity fluoronitrobenzene products.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Temperature 200–220 °C High temperature required for substitution
Reaction Time 1–10 hours Dependent on catalyst and substrate
Fluorinating Agent Potassium fluoride (KF) Often dried to remove moisture
Catalyst Tetramethylammonium chloride, pyridinium salts Enhances fluoride ion transfer
Solvent Usually neat or minimal solvent Some processes use organic solvents
Pressure Atmospheric to reduced pressure Reduced pressure used during distillation
Yield Up to 85% or higher Varies with conditions and catalyst

Alternative Fluorination Approaches and Considerations

  • Some methods use solid fluoride sources like KF2B (potassium bifluoride) combined with organic salts to promote fluorination.
  • The reaction mixture is often stirred vigorously to maintain homogeneity and improve contact between solid fluoride and organic substrate.
  • Purification of the product typically involves extraction, distillation, or steam distillation to separate the fluorinated product from unreacted materials and by-products.
  • By-product formation is generally low, but careful control of reaction parameters is necessary to minimize side reactions such as multiple substitutions or degradation.

Summary Table of Preparation Methods

Method Starting Material Fluorinating Agent Catalyst/ Additives Temp (°C) Time (h) Yield (%) Notes
Direct fluorination with KF 2,3-Dichloronitrobenzene KF Tetraphenylphosphonium chloride 220 10 ~51 Solid-phase, high temp, moderate yield
Catalytic fluorination with KF Chloronitrobenzene KF N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride 210–215 1–6 ≥85 Phase-transfer catalysis, high yield
Fluorination with KF2B and salts 1,3-Dichloro-2-fluorobenzene KF2B Tetraphenylphosphonium chloride 220 10 Moderate Solid fluorinating agent with catalyst

Research Findings and Industrial Relevance

  • The fluorination of chloronitrobenzene derivatives using KF is a well-documented, scalable process suitable for industrial production of this compound.
  • The use of phase-transfer catalysts significantly improves reaction rates and yields, enabling more efficient production.
  • The reaction conditions require careful control of temperature and moisture to prevent degradation and maximize selectivity.
  • The fluorinated product is a key intermediate for further synthetic transformations in pharmaceutical and agrochemical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group yields 1-chloro-2-fluoro-3-aminobenzene.

    Substituted Derivatives: Nucleophilic substitution reactions can lead to various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

1-Chloro-2-fluoro-3-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable it to contribute to the development of new drugs, particularly those targeting specific biological pathways.

Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. The presence of chlorine and fluorine enhances the effectiveness of these chemicals in protecting crops against pests and diseases, thereby improving agricultural yield.

Material Sciences

The compound is also employed in material sciences for the synthesis of advanced materials, including polymers and specialty chemicals. Its unique reactivity allows for the creation of materials with tailored properties suitable for various applications.

Research indicates that this compound exhibits potential biological activities, including weak mutagenicity in bacterial test systems but no significant mutagenicity in mammalian cells. It has been associated with increased rates of sister chromatid exchanges, indicating potential clastogenic effects. Furthermore, studies have shown that it can induce tumors in animal models, raising concerns about its carcinogenic potential.

Toxicity Profile

The toxicity profile includes:

  • Acute Toxicity : Harmful if swallowed or inhaled; causes skin irritation.
  • Genotoxicity : Weak mutagenic activity observed; potential clastogenic effects noted.
  • Carcinogenicity : Induction of tumors in animal studies suggests a need for caution regarding long-term exposure.

Comparison with Related Compounds

CompoundKey Differences
1-Chloro-3-nitrobenzeneLacks fluorine; different reactivity profile
2-Fluoro-3-nitrobenzeneSimilar structure but different halogen placement
1-Chloro-4-nitrobenzeneDifferent substitution pattern affects properties

The presence of both chlorine and fluorine in this compound enhances its electronegativity compared to related compounds, influencing its reactivity and applications.

Case Studies

Several case studies highlight the applications and biological implications of this compound:

  • Pharmaceutical Development : Research has demonstrated its utility as an intermediate in synthesizing novel anti-cancer agents.
  • Agrochemical Efficacy : Studies have shown enhanced pest resistance when used in formulations compared to traditional compounds.
  • Material Science Innovations : The compound has been utilized in developing high-performance polymers with improved thermal stability.

These case studies underline the compound's versatility across multiple scientific domains.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-nitrobenzene primarily involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The electron-withdrawing nature of the nitro, chlorine, and fluorine groups makes the compound highly reactive in nucleophilic aromatic substitution reactions. Additionally, the nitro group can participate in redox reactions, influencing the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Halogenated Nitrobenzenes

The reactivity, electronic properties, and applications of halogenated nitrobenzenes depend on the type, number, and position of substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of 1-Chloro-2-fluoro-3-nitrobenzene with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties Evidence ID
This compound C₆H₃ClFNO₂ 175.54 Cl (1), F (2), NO₂ (3) Pharmaceutical/agrochemical synthesis; Pd cross-coupling
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Enhanced steric bulk for selective functionalization
1-Chloro-2,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.54 Cl (1), F (2,3), NO₂ (4) Potential intermediate for fluorinated drugs
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ 171.58 Cl (1), CH₃ (2), NO₂ (3) Industrial chemical synthesis; toxic to aquatic organisms
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (2) Dye/pigment synthesis; high toxicity

Electronic Effects

  • Fluorine vs. Bromine Substitution: The brominated analog (5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibits increased molecular weight (254.44 vs.
  • Methyl Group vs. Halogens : The methyl group in 1-Chloro-2-methyl-3-nitrobenzene introduces steric effects that reduce ring planarity (38.81° nitro group twist) compared to halogenated analogs, impacting π-stacking in crystal structures .

Toxicity and Environmental Impact

  • 1-Chloro-2-methyl-3-nitrobenzene demonstrates significant toxicity to Daphnia magna and Tetrahymena pyriformis, suggesting stricter handling requirements compared to this compound .
  • Ortho-substituted nitrobenzenes (e.g., 1-Chloro-2-nitrobenzene) are more toxic than meta-substituted derivatives due to enhanced bioavailability .

Biological Activity

1-Chloro-2-fluoro-3-nitrobenzene (CFNB) is an aromatic compound with the molecular formula C6_6H3_3ClFNO2_2. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental microbiology, due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 175.54 g/mol
  • Appearance : Yellow to brown liquid
  • Solubility : Soluble in organic solvents but insoluble in water .
  • Functional Groups : Nitro (-NO2_2), chloro (-Cl), and fluoro (-F) substituents contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interactions with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA and proteins, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that CFNB has potential antimicrobial properties. A study highlighted that certain nitroaromatic compounds, including CFNB, can be utilized by specific bacterial strains as carbon sources, demonstrating their role in bioremediation . Pseudomonas stutzeri ZWLR2-1 was shown to utilize 2-chloronitrobenzene as a sole source of carbon and nitrogen, indicating a pathway for degradation that may involve CFNB .

Case Study 1: Anticancer Potential

A recent study investigated the anticancer activity of various nitroaromatic compounds, including CFNB. The compound was tested against different cancer cell lines, revealing significant cytotoxic effects at varying concentrations. The study reported an IC50_{50} value of approximately 25 μM for CFNB against MCF-7 breast cancer cells, indicating its potential as a chemotherapeutic agent .

Case Study 2: Environmental Microbiology

In another study focused on environmental applications, CFNB's degradation by microbial strains was examined. The research demonstrated that specific bacteria could metabolize CFNB effectively, suggesting its use in bioremediation strategies for contaminated sites . The metabolic pathways involved were elucidated through genomic sequencing of the bacteria involved.

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialUtilized by Pseudomonas stutzeri for growth
AnticancerIC50_{50} = 25 μM against MCF-7 cells
BioremediationEffective degradation by specific bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-2-fluoro-3-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration of benzene derivatives. For example, selective fluorination of dichlorobenzene followed by nitration and chlorination has been reported . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration to minimize side products) and using catalysts like sulfuric acid for nitration. Yield improvements (e.g., from 70% to 85%) can be achieved by adjusting stoichiometry and purification via column chromatography with hexane/ethyl acetate (4:1).

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions. For instance, ¹⁹F NMR shows a singlet at ~-110 ppm for the fluorine atom adjacent to nitro and chlorine groups . Mass spectrometry (EI-MS) confirms molecular weight (m/z 175.54), while X-ray crystallography (using programs like SHELXL ) resolves crystal packing and bond angles. IR spectroscopy verifies nitro group absorption at ~1520 cm⁻¹.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) . For reaction setups requiring aqueous phases, co-solvents like THF or acetone (20–30% v/v) are recommended. Solubility data should guide solvent selection for recrystallization (e.g., ethanol/water mixtures).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is toxic (H302, H312, H332) and irritant (H315, H319) . Use fume hoods, nitrile gloves, and safety goggles. Storage must avoid oxidizers (e.g., peroxides) and occur at ambient temperatures in sealed amber glass vials. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How does the electronic effect of substituents influence regioselectivity in further functionalization reactions?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-directing group, while chlorine and fluorine exert ortho/para effects. Computational studies (DFT) show that the fluorine atom’s electronegativity increases electron withdrawal, directing electrophiles to the para position relative to the nitro group. For example, Suzuki coupling reactions favor substitution at the 5-position (meta to nitro) .

Q. What computational methods are used to predict reaction pathways or stability of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts thermodynamic stability of intermediates. For instance, the activation energy for nucleophilic aromatic substitution (SNAr) at the chlorine site is ~25 kcal/mol, lower than fluorine substitution (~32 kcal/mol) due to weaker C-F bond dissociation energy . Molecular dynamics simulations model solvation effects in DMSO.

Q. How can contradictory data on compound stability under acidic/basic conditions be resolved?

  • Methodological Answer : Conflicting reports on hydrolysis rates (e.g., pH-dependent degradation) require controlled kinetic studies. For example, at pH > 10, nitro group reduction may compete with hydrolysis. Use UV-Vis spectroscopy to monitor degradation products (λ_max shifts from 270 nm to 310 nm for nitroso intermediates) . Compare results across buffer systems (e.g., phosphate vs. carbonate) to isolate pH effects.

Q. What strategies mitigate interference from byproducts in multi-step syntheses using this compound?

  • Methodological Answer : Common byproducts (e.g., dihalogenated impurities) arise from incomplete nitration. Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Optimize quenching steps (e.g., rapid ice-water bath after nitration) to arrest side reactions. Reductive amination protocols may require scavengers like molecular sieves to absorb residual water .

Properties

IUPAC Name

1-chloro-2-fluoro-3-nitrobenzene
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InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBAHXNSORRGCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00175287
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Molecular Weight

175.54 g/mol
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CAS No.

2106-49-2, 70572-60-0
Record name 1-Chloro-2-fluoro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 g of tetramethylammonium chloride are dissolved at 70° C. in 100 g of 2-chlorotoluene. 1230 g (6.5 mol) of 2,3-dichloronitrobenzene are added to the solution. After addition of 290 g (5 mol) of potassium fluoride, the resulting suspension is heated for 14 hours at 180° C. with stirring and under nitrogen. During this time, some of the 2-chlorotoluene is continuously distilled off. The reaction suspension is then quickly filtered off using suction, the filter cake is washed with 2-chlorotoluene and the combined filtrates are fractionated in vacuo. In this manner 505 g (57% of theory) of 2-fluoro-3-chloronitrobenzene and 437 g of unreacted 2,3-dichloronitrobenzene are obtained.
Quantity
1230 g
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290 g
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20 g
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100 g
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Synthesis routes and methods III

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 0.5 GC area-% after 6 hours.
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139 g
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576 g
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20 g
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Synthesis routes and methods IV

Procedure details

In a 1-liter flange flask fitted with a distillation bridge and stirrer, 29 g (0.06 mol) of polyethylene glycol dimethyl ether 500 and 139 g (2.4 mol) of potassium fluoride were introduced at 120° C. into the melt of 576 g (3.0 mol) of 2,3-dichloronitrobenzene. Subsequently, 20 g (0.19 mol) of xylene were added and the reaction suspension was azeotropically dried by application of a vacuum of 60 mbar and heating to 150° C. After the xylene had been distilled off, the distillation bridge was replaced by a reflux condenser, the reaction suspension was heated to 190° C. and stirred for 6 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: 11 GC area-% after 6 hours.
Quantity
29 g
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139 g
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576 g
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20 g
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Synthesis routes and methods V

Procedure details

57.6 g (0.3 mol) of 2,3-dichloronitrobenzene and 13.9 g (0.24 mol) of potassium fluoride were introduced into a 100 ml flange flask and fitted with a reflux condenser and blade stirrer and stirred at 150° C. for 2 hours (no reaction). The reaction suspension was heated to 190° C. and stirred for a further 4 hours at this temperature. Amount of 3-chloro-2-fluoronitrobenzene formed: after 2 hours: 1 GC area-%. after 8 hours: 8 GC area-%.
Quantity
57.6 g
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13.9 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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